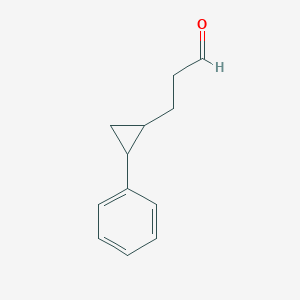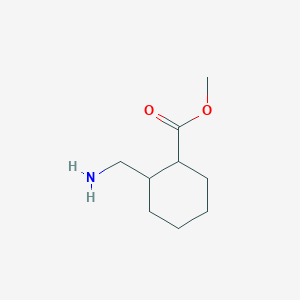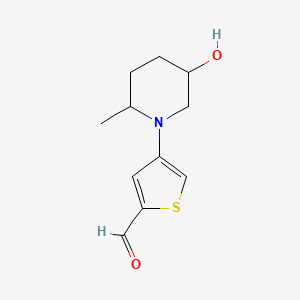
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine is an organic compound that features a cyclohexane ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine typically involves the reaction of 2-methoxycyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxycyclohexyl)-1H-pyrazol-4-amine.
Reduction: Formation of 1-(2-Methoxycyclohexyl)-1H-pyrazolidine.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxycyclohexyl)-1H-pyrazol-4-amine
- 1-(2-Methoxycyclohexyl)-1H-pyrazolidine
- 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine
Uniqueness
1-(2-Methoxycyclohexyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(2-methoxycyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9-10H,2-5,11H2,1H3 |
InChI Key |
SNSOVBDITATSEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
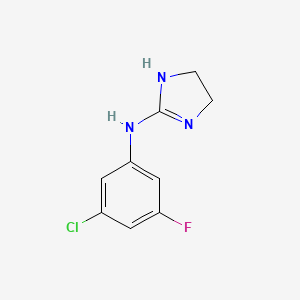

![Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13171078.png)
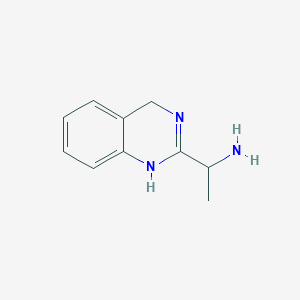

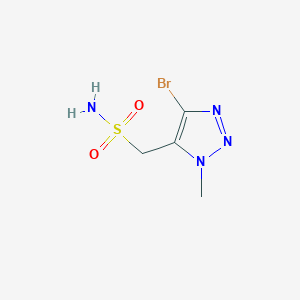
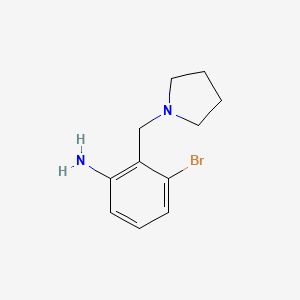
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
